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Benzene, 1,1'-oxybis[4-(phenylethynyl)-

Cat. No.: B14606540
CAS No.: 59745-29-8
M. Wt: 370.4 g/mol
InChI Key: KLIGHBZBIVPKJR-UHFFFAOYSA-N
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Description

Structural Classification and Nomenclature of Benzene (B151609), 1,1'-oxybis[4-(phenylethynyl)-

From a structural standpoint, Benzene, 1,1'-oxybis[4-(phenylethynyl)- is classified as a diaryl ether. The core of the molecule is a diphenyl ether, which consists of two phenyl rings linked by an oxygen atom. Each of these phenyl rings is substituted at the para-position (position 4) with a phenylethynyl group (–C≡C–C₆H₅).

The systematic IUPAC (International Union of Pure and Applied Chemistry) name for this compound is 1,1'-oxybis(4-(phenylethynyl)benzene) . An alternative, and commonly used, name is 4,4'-bis(phenylethynyl)diphenyl ether . This nomenclature clearly delineates the constituent parts of the molecule: the central diphenyl ether moiety and the two phenylethynyl substituents at the 4 and 4' positions.

Contextualization within Diphenyl Ether and Phenylethynyl Aromatic Systems

Benzene, 1,1'-oxybis[4-(phenylethynyl)- is a member of two important classes of organic compounds: diphenyl ethers and phenylethynyl aromatic systems.

Diphenyl ethers are a class of aromatic ethers characterized by the C-O-C linkage between two phenyl groups. The parent compound, diphenyl ether, is known for its high thermal stability and chemical inertness, leading to its use as a heat transfer fluid. researchgate.net The introduction of substituents onto the phenyl rings can dramatically alter the physical and chemical properties of the resulting molecule.

Phenylethynyl aromatic systems , on the other hand, are characterized by the presence of the phenylethynyl group, which consists of a phenyl ring attached to an ethynyl (B1212043) (–C≡C–) linker. This structural motif is a key component in the design of various functional organic materials. The rigid, linear nature of the ethynyl linkage and its ability to facilitate π-electron delocalization make it a valuable building block for creating extended conjugated systems.

Significance of Extended Conjugation in the Molecular Architecture of Arylethynyl Ethers

The molecular architecture of Benzene, 1,1'-oxybis[4-(phenylethynyl)- results in an extended π-conjugated system. This conjugation arises from the continuous overlap of p-orbitals across the phenylethynyl groups and the benzene rings of the diphenyl ether core. The ethynyl linkages act as efficient electronic bridges, allowing for delocalization of electrons over a significant portion of the molecule.

This extended conjugation has profound implications for the molecule's electronic and photophysical properties. Key effects include:

Bathochromic Shift: The extended conjugation typically leads to a red-shift (bathochromic shift) in the ultraviolet-visible (UV-Vis) absorption and fluorescence emission spectra compared to the individual constituent chromophores. This means the molecule absorbs and emits light at longer wavelengths.

Enhanced Molar Absorptivity: Extended conjugated systems often exhibit high molar absorptivity, indicating a strong ability to absorb light.

Potential for High Quantum Yields: The rigid nature of the phenylethynyl units can restrict non-radiative decay pathways, potentially leading to high fluorescence quantum yields.

Tunable Electronic Properties: The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, can be tuned by modifying the substituents on the terminal phenyl rings.

These properties make arylethynyl ethers like Benzene, 1,1'-oxybis[4-(phenylethynyl)- promising candidates for applications in organic electronics, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and molecular wires.

Overview of Research Trajectories for Related Compounds

While specific research on Benzene, 1,1'-oxybis[4-(phenylethynyl)- is not extensively documented in publicly available literature, the research trajectories of closely related compounds provide valuable insights into its potential areas of investigation and application.

1,4-Bis(phenylethynyl)benzene (B159325) (BPEB) Derivatives: A significant body of research exists for 1,4-bis(phenylethynyl)benzene (BPEB) and its derivatives. These compounds, which lack the central ether linkage but share the phenylethynyl-benzene-phenylethynyl core, have been extensively studied for their liquid crystalline properties. mdpi.com By introducing various substituents, researchers have been able to tune the mesophase behavior, leading to the development of materials for applications in liquid crystal displays (LCDs). mdpi.com The high optical anisotropy and wide nematic phase temperature ranges of some BPEB derivatives make them crucial components in advanced display technologies. mdpi.com

Oligo(phenylene ethynylene)s (OPEs): Benzene, 1,1'-oxybis[4-(phenylethynyl)- can be considered a short oligomer of the phenylene ethynylene class, with an ether linkage introducing a degree of flexibility. OPEs are a well-established class of molecular wires and have been the subject of intense research in the field of molecular electronics. Their rigid rod-like structure and tunable electronic properties make them ideal candidates for studying charge transport at the single-molecule level. Research in this area focuses on understanding structure-property relationships to design molecules with specific conductance properties.

Poly(arylene ether)s: The diphenyl ether core is a fundamental repeating unit in high-performance polymers known as poly(arylene ether)s. These materials are known for their excellent thermal stability, chemical resistance, and desirable mechanical properties. Research into functionalized poly(arylene ether)s, including those with reactive side groups or moieties that impart specific optical or electronic properties, is an active area of investigation for applications in aerospace, microelectronics, and membrane technology.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H18O B14606540 Benzene, 1,1'-oxybis[4-(phenylethynyl)- CAS No. 59745-29-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

59745-29-8

Molecular Formula

C28H18O

Molecular Weight

370.4 g/mol

IUPAC Name

1-(2-phenylethynyl)-4-[4-(2-phenylethynyl)phenoxy]benzene

InChI

InChI=1S/C28H18O/c1-3-7-23(8-4-1)11-13-25-15-19-27(20-16-25)29-28-21-17-26(18-22-28)14-12-24-9-5-2-6-10-24/h1-10,15-22H

InChI Key

KLIGHBZBIVPKJR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C#CC2=CC=C(C=C2)OC3=CC=C(C=C3)C#CC4=CC=CC=C4

Origin of Product

United States

Synthetic Methodologies for Benzene, 1,1 Oxybis 4 Phenylethynyl and Its Analogs

Primary Synthesis: Sonogashira Cross-Coupling Reaction

The Sonogashira reaction is a cornerstone of modern organic synthesis, providing a direct route to couple terminal alkynes with aryl or vinyl halides. wikipedia.orgnih.gov This reaction is characterized by its mild conditions, tolerance of various functional groups, and high efficiency, making it the premier choice for synthesizing diarylalkynes like Benzene (B151609), 1,1'-oxybis[4-(phenylethynyl)-. wikipedia.orgbeilstein-journals.org The reaction involves the use of a palladium catalyst and a copper(I) co-catalyst in the presence of a base. organic-chemistry.org

A representative synthesis of the target compound would involve a double Sonogashira coupling between a dihalogenated diphenyl ether core and two equivalents of phenylacetylene (B144264). This approach has been successfully applied to the synthesis of analogous structures where two phenylethynyl groups are installed on a central aromatic ring. For instance, 2,5-diiodo-N-morpholinebenzamide has been coupled with two equivalents of various arylacetylenes to yield pseudo-symmetrical products in a single step. scielo.org.mx

Selection of Dihalogenated Diphenyl Ether Precursors

The choice of the precursor is critical for the success of the Sonogashira coupling. For the synthesis of Benzene, 1,1'-oxybis[4-(phenylethynyl)-, the logical starting material is a 4,4'-dihalogenated diphenyl ether. The reactivity of the aryl halide precursor follows the general trend: I > Br > Cl. libretexts.org Aryl iodides are the most reactive substrates and often allow the reaction to proceed under milder conditions, leading to higher yields. libretexts.org

Therefore, 4,4'-diiododiphenyl ether would be the ideal precursor for this synthesis. The high reactivity of the carbon-iodine bond facilitates the initial oxidative addition step in the palladium catalytic cycle. Alternatively, 4,4'-dibromodiphenyl ether can be used, although it may require more forcing conditions, such as higher temperatures or more active catalytic systems, to achieve comparable results. nih.gov The selection is often a balance between the higher reactivity of iodides and the lower cost and greater availability of bromides.

Role of Phenylacetylene in the Coupling Reaction

Phenylacetylene serves as the source of the phenylethynyl moieties that are coupled to the diphenyl ether core. In the Sonogashira reaction, the terminal alkyne (in this case, phenylacetylene) acts as the nucleophilic component. youtube.com The reaction is initiated by the deprotonation of the terminal alkyne's sp-hybridized C-H bond by the amine base, a process that is facilitated by coordination to a copper(I) species. youtube.com This generates a copper acetylide intermediate, which is the key nucleophile that participates in the cross-coupling cycle. nih.govyoutube.com Two equivalents of phenylacetylene are required to react with the dihalogenated diphenyl ether to form the final target molecule.

Catalytic Systems: Palladium and Copper(I) Co-catalysts

The Sonogashira reaction typically employs a dual catalytic system consisting of a palladium complex and a copper(I) salt. wikipedia.org

Palladium Catalyst : The primary catalyst is a palladium(0) species, which drives the main cross-coupling cycle. libretexts.org Common precatalysts include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂, which are reduced in situ to the active Pd(0) form. libretexts.org The palladium center is responsible for activating the aryl halide through oxidative addition. wikipedia.org

Copper(I) Co-catalyst : A copper(I) salt, most commonly copper(I) iodide (CuI), acts as a co-catalyst. nih.gov Its primary role is to react with the terminal alkyne to form the copper acetylide intermediate. nih.govyoutube.com This step is crucial as the subsequent transfer of the acetylide group to the palladium center (transmetalation) is much faster than the direct reaction of the alkyne with the palladium complex. wikipedia.org This acceleration allows the reaction to proceed under significantly milder conditions. libretexts.org

The choice of ligands on the palladium catalyst and the base used (commonly an amine like triethylamine (B128534) or piperidine) can significantly influence the reaction's efficiency. libretexts.org

Catalyst ComponentCommon ExamplesRole in Reaction
Palladium Precatalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂Forms the active Pd(0) catalyst for the main cycle
Copper(I) Co-catalyst CuIActivates the alkyne by forming a copper acetylide
Base Triethylamine (Et₃N), PiperidineDeprotonates the terminal alkyne

Proposed Reaction Mechanism of Sonogashira Coupling

The widely accepted mechanism for the Sonogashira reaction involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. wikipedia.orglibretexts.org

The Palladium Cycle:

Oxidative Addition : The active Pd(0) catalyst reacts with the aryl halide (e.g., 4,4'-diiododiphenyl ether) to form a square planar Pd(II) complex. This step breaks the carbon-halogen bond. wikipedia.org

Transmetalation : The copper acetylide, formed in the copper cycle, transfers its acetylide group to the Pd(II) complex. This step displaces the halide and forms a new Pd(II)-alkynyl complex, regenerating the copper(I) species. wikipedia.org

Reductive Elimination : The Pd(II)-alkynyl complex undergoes reductive elimination, where the aryl and alkynyl groups couple to form the new C(sp²)-C(sp) bond. This step releases the final product and regenerates the active Pd(0) catalyst, allowing the cycle to continue. libretexts.org

The Copper Cycle:

π-Alkyne Complex Formation : The terminal alkyne (phenylacetylene) coordinates with the copper(I) salt. youtube.com

Deprotonation : In the presence of the amine base, the acidic terminal proton of the alkyne is removed, forming a copper(I) acetylide species. youtube.com This species is then ready to participate in the transmetalation step of the palladium cycle. wikipedia.org

This dual-catalyst pathway ensures high efficiency and allows the reaction to proceed at or near room temperature. libretexts.org

General Strategies for Incorporating Ethynyl (B1212043) and Phenylethynyl Moieties into Aromatic Frameworks

The Sonogashira reaction is the most prominent, but not the only, method for introducing ethynyl and phenylethynyl groups onto aromatic rings. The core of these strategies involves the coupling of an aromatic electrophile with an alkynyl nucleophile.

Utilization of Aryl Halide and Trifluoromethanesulfonate Precursors

The choice of the electrophilic precursor is a key variable in these coupling reactions. Besides aryl halides, aryl trifluoromethanesulfonates (triflates) are also excellent substrates for Sonogashira and related couplings. wikipedia.orglibretexts.org

Aryl Halides (Ar-X, where X = I, Br, Cl) : As discussed, aryl halides are the most common precursors. Their reactivity is directly related to the strength of the carbon-halogen bond, with iodides being the most reactive and chlorides the least. libretexts.org While chlorides are often cheaper, their use can require specialized, highly active catalysts and more stringent reaction conditions. organic-chemistry.org

Aryl Trifluoromethanesulfonates (Ar-OTf) : Aryl triflates, which can be easily prepared from phenols, are highly effective alternatives to aryl halides. wikipedia.org The triflate group is an excellent leaving group, making these substrates highly reactive in oxidative addition to palladium(0). Their reactivity is generally comparable to that of aryl bromides. libretexts.org The use of triflates expands the scope of available starting materials, as phenols are abundant and can be functionalized in ways that might be incompatible with the preparation of the corresponding halides.

Precursor TypeChemical FormulaRelative Reactivity in Sonogashira Coupling
Aryl IodideAr-IHighest
Aryl TriflateAr-OTfHigh (Comparable to Bromide)
Aryl BromideAr-BrMedium
Aryl ChlorideAr-ClLowest

Preparation of Key Phenylethynyl-Containing Building Blocks

The successful synthesis of Benzene, 1,1'-oxybis[4-(phenylethynyl)- and its analogs is contingent upon the availability of key building blocks, namely halogenated diaryl ethers and phenylacetylene derivatives.

A common precursor for the diaryl ether core is 4,4'-dihydroxydiphenyl ether, which can be synthesized through various methods, including the hydrolysis of 4,4'-dibromodiphenyl ether under high temperature. An alternative route involves a Friedel-Crafts acylation of diphenyl ether to produce 4,4'-diacetyldiphenyl ether, which is then converted to the dihydroxy compound. beilstein-journals.org

Once the dihydroxy derivative is obtained, it can be converted to the corresponding di-halogenated analog, which is essential for the subsequent Sonogashira coupling. For instance, 4,4'-diiododiphenyl ether can be prepared from diphenyl ether by oxidative iodination in the presence of an oxidizing agent like iodic acid or hydrogen peroxide with a suitable iodine source. google.com Similarly, 4,4'-dibromodiphenyl ether can be synthesized through the bromination of diphenyl ether.

The other crucial building block is phenylacetylene and its substituted derivatives. Phenylacetylene is commercially available, while substituted variants can be prepared through various synthetic routes. A common method involves the Sonogashira coupling of a substituted aryl halide with a protected acetylene (B1199291), such as trimethylsilylacetylene, followed by deprotection. rsc.org

Synthesis of Substituted Analogs and Structural Derivatives of Phenylethynyl Benzene Systems

The primary method for constructing the target molecule, Benzene, 1,1'-oxybis[4-(phenylethynyl)-, and its analogs is the palladium-catalyzed Sonogashira cross-coupling reaction. rsc.orgwashington.edu This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. rsc.org

In a typical synthesis of the parent compound, 4,4'-diiododiphenyl ether is reacted with two equivalents of phenylacetylene. The reaction is catalyzed by a palladium complex, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a copper(I) co-catalyst, typically copper(I) iodide (CuI). An amine base, such as triethylamine or diisopropylamine, is used to scavenge the hydrogen halide formed during the reaction. The reaction is generally carried out in an organic solvent like toluene (B28343) or a mixture of toluene and a co-solvent. rsc.org

The general reaction scheme is as follows:


General Reaction Scheme for the Synthesis of Benzene, 1,1'-oxybis[4-(phenylethynyl)-

I-C₆H₄-O-C₆H₄-I + 2 HC≡C-C₆H₅ --(Pd(PPh₃)₄, CuI, Base)--> C₆H₅-C≡C-C₆H₄-O-C₆H₄-C≡C-C₆H₅

This methodology is highly versatile and allows for the synthesis of a wide range of substituted analogs by employing different substituted phenylacetylenes or by starting with a substituted dihalodiphenyl ether. For instance, using a substituted phenylacetylene allows for the introduction of various functional groups on the terminal phenyl rings. Similarly, starting with a substituted 4,4'-dihalodiphenyl ether enables modification of the central diaryl ether core.

The reaction conditions for the Sonogashira coupling can be optimized to improve yields and minimize side reactions, such as the homocoupling of the terminal alkyne (Glaser coupling). washington.edu Factors that can be varied include the choice of palladium catalyst and ligands, the copper co-catalyst, the base, the solvent, and the reaction temperature. researchgate.netnih.gov Copper-free Sonogashira protocols have also been developed to avoid issues associated with the copper co-catalyst. nih.gov

Below is an interactive data table summarizing the synthesis of various phenylethynyl benzene derivatives using the Sonogashira coupling reaction, showcasing the versatility of this method.

Aryl HalideAlkyneCatalyst SystemBaseSolventProductYield (%)
4-IodotoluenePhenylacetylene5% Pd on alumina, 0.1% Cu₂O-THF-DMA (9:1)4-(Phenylethynyl)toluene60
4-IodoanisolePhenylacetylenePdCl₂(PPh₃)₂, CuITriethylamine-1-Methoxy-4-(phenylethynyl)benzene (B1585205)98
2-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂, PPh₃, CuITriethylamineDMF2-Amino-3-(phenylethynyl)pyridine72-96
1-Bromo-3,5-dimethoxybenzene3-Ethynylpyridine[DTBNpP]Pd(crotyl)ClTMPDMSO1,3-Dimethoxy-5-(pyridin-3-ylethynyl)benzene-

Molecular Architecture and Conformational Analysis

Influence of Phenylethynyl Substituents on Molecular Rigidity and Extended Conjugation in Diaryl Ether Systems

The incorporation of phenylethynyl substituents onto the diaryl ether framework has a profound impact on the molecule's rigidity and electronic properties. The linear and rigid nature of the ethynyl (B1212043) linkages restricts the rotational freedom of the phenyl rings, leading to a more planar and structurally defined conformation. This increased rigidity is a key characteristic of molecules designed for high-performance materials.

The phenylethynyl groups also play a crucial role in extending the π-conjugated system of the diaryl ether. The delocalized π-electrons from the phenyl rings and the triple bonds of the ethynyl groups create a continuous electronic pathway across the molecule. This extended conjugation is responsible for the compound's potential optical and electronic properties. The delocalization of electrons lowers the energy of the molecule's frontier molecular orbitals, which can influence its absorption and emission of light.

Conformational Dynamics of Related Phenylethynyl Benzene (B151609) Analogs: Torsional and Bending Motions

Due to the structural complexity of Benzene, 1,1'-oxybis[4-(phenylethynyl)-], much of the understanding of its conformational dynamics is derived from studies on closely related analogs, such as 1,4-bis(phenylethynyl)benzene (B159325) (BPEB). These studies reveal that the primary modes of motion in such systems are torsional (twisting) and bending motions of the phenyl rings and ethynyl linkages.

In BPEB, two main torsional motions have been identified: an in-phase and an out-of-phase twisting of the terminal phenyl rings. aip.org These motions are associated with energy barriers that dictate the ease of rotation. For instance, the ground-state barrier to rotation in BPEB has been estimated to be around 220-235 cm⁻¹. worktribe.comacs.org It is expected that the ether linkage in Benzene, 1,1'-oxybis[4-(phenylethynyl)-] would introduce additional flexibility and potentially lower rotational barriers compared to the directly linked phenyl rings in BPEB.

Bending motions, involving the in-plane and out-of-plane deformation of the phenylethynyl groups, also contribute to the molecule's dynamic behavior. These motions are typically of higher frequency than the torsional motions and are crucial in determining the molecule's response to external stimuli, such as light absorption. aip.org

Theoretical Approaches for Elucidating Conformational Landscapes in Conjugated Systems

Theoretical and computational methods are indispensable tools for mapping the conformational landscapes of complex conjugated molecules like Benzene, 1,1'-oxybis[4-(phenylethynyl)-]. Quantum-chemical calculations, particularly those based on Density Functional Theory (DFT), are widely employed to determine the stable conformations and the energy barriers between them. nih.govrsc.org

Time-Dependent DFT (TDDFT) is another powerful technique used to investigate the electronic excited states of these molecules. rsc.org By calculating the potential energy surfaces of the ground and excited states, researchers can gain insights into the photophysical processes that occur upon light absorption, including the twisting and bending motions in the excited state. nih.govrsc.org These theoretical models, often validated against experimental data from techniques like cavity ring-down spectroscopy, provide a detailed picture of the conformational dynamics and electronic properties of phenylethynyl-substituted aromatic compounds. worktribe.comacs.org

Electronic Structure and Spectroscopic Theory

Quantum Chemical Calculations of Electronic Properties in Arylethynyl Ethers and Related Compounds

Quantum chemical calculations are indispensable tools for predicting and understanding the electronic behavior of complex organic molecules. For arylethynyl ethers and related conjugated systems, these computational methods provide deep insights into their molecular geometries, orbital energies, and spectroscopic characteristics.

Application of Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT)

Density Functional Theory (DFT) has become a standard method for investigating the ground-state properties of molecules, offering a balance between computational cost and accuracy. nih.govmdpi.com Functionals like B3LYP are commonly used to optimize molecular geometries and calculate electronic structures. nih.govmdpi.com For instance, DFT calculations on related phenylethynyl systems have been used to determine structural parameters and analyze electronic properties. worktribe.comnih.gov

To investigate excited-state phenomena, Time-Dependent Density Functional Theory (TD-DFT) is widely employed. mdpi.comdntb.gov.ua This method allows for the simulation of electronic absorption spectra (UV-Vis spectra) by calculating vertical transition energies and oscillator strengths. acs.orgresearchgate.net Studies on various aromatic and conjugated molecules have demonstrated that TD-DFT can predict absorption wavelengths that correspond well with experimental data, often with high accuracy depending on the chosen functional. mdpi.comrsc.org For example, in studies of porphyrazines with arylethynyl substituents, DFT and TD-DFT calculations have been crucial in complementing experimental findings on their photophysical properties. rsc.org Similarly, these methods have been applied to explore the properties of hole-transporting materials, elucidating their electronic structures and photophysical characteristics. researchgate.net

Analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Characteristics

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic behavior. organicchemistrytutor.comopenstax.orglibretexts.orglibretexts.org The HOMO acts as the electron donor, while the LUMO is the electron acceptor. ajchem-a.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that reflects the chemical reactivity, kinetic stability, and electronic excitation energy of a molecule. dergipark.org.trwuxiapptec.com A smaller gap generally indicates higher reactivity and polarizability. nih.gov

In conjugated systems like arylethynyl ethers, the HOMO and LUMO are typically π-orbitals delocalized across the aromatic rings and ethynyl (B1212043) linkages. organicchemistrytutor.comresearchgate.net The spatial distribution of these orbitals determines the nature of electronic transitions. For example, in some arylethynyl-substituted porphyrazines, the HOMO is localized on peripheral aryl groups while the LUMO resides on the macrocycle, indicating that the lowest energy electronic transition has a significant charge-transfer character. rsc.org Computational studies on related arylethynyl diazaboroles have shown that the HOMO can be located on either the diazaborolyl or aryl group depending on substituents, while the LUMO is consistently aryl in character. worktribe.comnih.gov This analysis is crucial for designing molecules with specific electronic properties for applications in organic electronics.

Table 1. Calculated Frontier Orbital Energies and HOMO-LUMO Gaps for Related Compounds.
Compound TypeHOMO (eV)LUMO (eV)Energy Gap (eV)Computational MethodReference
2-(4'-MeC₆H₄C≡C)-diazaborole-5.63-1.284.35DFT/TD-DFT worktribe.comnih.gov
2-(4'-MeOC₆H₄C≡C)-diazaborole-5.46-1.224.24DFT/TD-DFT worktribe.comnih.gov
2-(4'-MeSC₆H₄C≡C)-diazaborole-5.47-1.424.05DFT/TD-DFT worktribe.comnih.gov
2-(4'-Me₂NC₆H₄C≡C)-diazaborole-4.90-1.123.78DFT/TD-DFT worktribe.comnih.gov
2-(4-Fluorophenyl)-5-phenyl-1,3,4-oxadiazole-6.57-2.094.48DFT/B3LYP/6-311++G(d,p) ajchem-a.com

Theoretical Understanding of Optical Transitions and Photochemistry in Related Phenylethynyl Systems

The interaction of light with phenylethynyl systems initiates a cascade of photophysical and photochemical events governed by their electronic structure. Computational chemistry provides a framework for understanding these complex processes at a molecular level. dntb.gov.uaosu.edu

Exploration of Absorption and Emission Mechanisms

Optical absorption in molecules corresponds to the transition of an electron from an occupied orbital to an unoccupied orbital upon absorbing a photon. ccsenet.org In conjugated systems like phenylethynyl derivatives, the most significant electronic transitions are typically π → π* transitions, which involve the promotion of an electron from a bonding π-orbital (often the HOMO or lower-lying orbitals) to an antibonding π*-orbital (often the LUMO). aps.org

The mechanism of light absorption and subsequent emission is strongly influenced by the coupling between electronic states and vibrational modes (phonons). researchgate.netaps.org Theoretical models can elucidate the nature of these transitions. For instance, TD-DFT calculations can identify the specific orbitals involved in a given electronic transition, revealing its character, such as local excitation (LE) or intramolecular charge transfer (ICT). researchgate.net In push-pull systems, where electron-donating and electron-withdrawing groups are present, the lowest energy absorption band often corresponds to an ICT transition from the donor part to the acceptor part of the molecule. rsc.org Following absorption and excitation to a higher electronic state, the molecule can relax back to the ground state via radiative (fluorescence, phosphorescence) or non-radiative pathways. The efficiency and wavelength of emission are key properties that can be predicted and analyzed through computational studies. nih.govrsc.org

Computational Assessment of Substituent Effects on Electronic Transition Profiles

Modifying the chemical structure of a phenylethynyl system with different substituent groups can dramatically alter its electronic and optical properties. Computational methods are highly effective at predicting and rationalizing these substituent effects. rsc.org

Attaching electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) to the aromatic rings of a conjugated system can tune the energies of the HOMO and LUMO. rsc.org Generally, EDGs raise the HOMO energy level, while EWGs lower the LUMO energy level. Both effects typically lead to a reduction in the HOMO-LUMO gap, resulting in a bathochromic (red) shift in the absorption and emission spectra. rsc.org

TD-DFT calculations can quantify these shifts. For example, a computational study on non-symmetrically substituted porphyrazines showed that strong EDGs (like -NMe₂) and EWGs (like -NO₂) caused the most significant perturbations to the electronic structure, leading to charge-transfer excitations that were clearly visible in the calculated UV-Vis spectra. rsc.org In these cases, the porphyrazine ring acted as an electron acceptor when substituted with an EDG and as an electron donor when substituted with an EWG. rsc.org Such computational screening allows for the rational design of molecules with tailored absorption and emission profiles for specific applications.

Table 2. Effect of Substituents on Calculated Maximum Absorption Wavelength (λmax) in Related Systems.
Parent SystemSubstituent (X)Calculated λmax (nm)Shift Relative to X=HReference
2-(4'-XC₆H₄C≡C)-diazaboroleH340- worktribe.comnih.gov
2-(4'-XC₆H₄C≡C)-diazaboroleMe346+6 nm worktribe.comnih.gov
2-(4'-XC₆H₄C≡C)-diazaboroleMeO355+15 nm worktribe.comnih.gov
2-(4'-XC₆H₄C≡C)-diazaboroleMeS367+27 nm worktribe.comnih.gov
2-(4'-XC₆H₄C≡C)-diazaboroleMe₂N395+55 nm worktribe.comnih.gov

Computational Modeling of Adsorption Phenomena on Substrates

Understanding how arylethynyl ether molecules interact with and arrange themselves on surfaces is critical for their application in molecular electronics and nanoscale devices. Computational modeling, particularly using DFT, is a powerful approach to investigate these adsorption phenomena. harvard.edu

First-principles DFT calculations can determine the preferred adsorption geometries, binding energies, and electronic structure modifications that occur when a molecule adsorbs onto a substrate, such as a metal surface. royalsocietypublishing.org For aromatic molecules on gold surfaces, for example, van der Waals interactions often play a significant role in the binding, and their inclusion in DFT calculations is crucial for obtaining accurate adsorption energies. researchgate.netarxiv.org

These simulations can reveal the nature of the molecule-surface bond, distinguishing between weaker physisorption (dominated by van der Waals forces) and stronger chemisorption (involving orbital hybridization and charge transfer). harvard.edu For instance, DFT studies can calculate the adsorption energy, the height of the molecule above the surface, and any changes in the molecular geometry upon adsorption. royalsocietypublishing.org Furthermore, analysis of the electronic density of states and charge transfer can show how the electronic properties of both the molecule and the substrate are perturbed by the interaction. harvard.eduacs.org This theoretical insight is fundamental for predicting the performance of molecular-scale electronic components.

Table of Compounds Mentioned

Compound Name
Benzene (B151609), 1,1'-oxybis[4-(phenylethynyl)-
2-(4'-Methylphenyl-ethynyl)-1,3-diethyl-1,3,2-benzodiazaborole
2-(4'-Methoxyphenyl-ethynyl)-1,3-diethyl-1,3,2-benzodiazaborole
2-(4'-Methylthiophenyl-ethynyl)-1,3-diethyl-1,3,2-benzodiazaborole
2-(4'-Dimethylaminophenyl-ethynyl)-1,3-diethyl-1,3,2-benzodiazaborole
2-(4-Fluorophenyl)-5-phenyl-1,3,4-oxadiazole
Benzene
Porphyrazine
Pyrene
Thieno[2,3-b]benzothiophene

}

Simulation of Molecule-Surface Interactions (e.g., on Au(111))

The interaction of aromatic molecules with the Au(111) surface is a complex phenomenon governed by a delicate balance of forces, including van der Waals interactions, chemisorption, and potential surface reconstruction. aps.org Density Functional Theory (DFT) is a powerful computational tool used to simulate these interactions, providing detailed information on adsorption energies, geometries, and the electronic landscape at the molecule-surface interface.

For molecules structurally similar to Benzene, 1,1'-oxybis[4-(phenylethynyl)-, such as other phenylethynyl-based compounds, DFT calculations have been employed to investigate their adsorption on Au(111). These simulations often reveal that the molecules physisorb on the gold surface. This indicates that the interaction is relatively weak and does not involve the formation of strong covalent bonds. uni-konstanz.de

The adsorption process is influenced by the specific site on the Au(111) surface where the molecule adsorbs. The Au(111) surface presents different adsorption sites, such as top, bridge, and hollow sites. researchgate.net The preferred adsorption site and orientation are determined by the configuration that minimizes the total energy of the system. For instance, benzene has been shown to adsorb preferentially in a flat orientation on the Au(111) surface. researchgate.net

Simulations of related molecules like 1,4-bis(phenylethynyl)-2,5-bis(ethoxy)benzene (PEEB) on Au(111) show negligible distortion of the molecular geometry upon adsorption. uni-konstanz.de This further supports the notion of a physisorption interaction, where the intrinsic structure of the molecule is largely preserved. The interaction energy for similar ethynylbenzene derivatives on Au(111) has been calculated to be on the order of a few kcal/mol, which is characteristic of van der Waals interactions.

The Au(111) surface itself is known to undergo a (22 × √3) reconstruction. aps.org Simulations must take this into account as the reconstruction can influence the adsorption behavior and the resulting electronic properties of the adsorbed molecule. The interaction with the adsorbate can sometimes lift this reconstruction in the immediate vicinity of the molecule.

Interaction Parameter Typical Finding for Similar Molecules on Au(111) Primary Interaction Type
Adsorption EnergyLow (few kcal/mol)Physisorption
Molecular GeometryNegligible distortion upon adsorption uni-konstanz.devan der Waals
Preferred OrientationPlanar to the surface researchgate.netπ-system interaction with the metal surface
Charge TransferMinimal uni-konstanz.deWeak electronic coupling

Characterization of Geometric and Electronic Structure of Adsorbed Molecules

The geometric and electronic structure of molecules adsorbed on surfaces can be experimentally characterized using techniques like Scanning Tunneling Microscopy (STM) and Scanning Tunneling Spectroscopy (STS), often in conjunction with theoretical calculations for interpretation.

For analogous molecules like PEEB on Au(111), low-temperature STM provides direct visualization of the adsorbed molecules, revealing their orientation and arrangement on the surface. uni-konstanz.de These experimental observations can be compared with the results from DFT simulations to validate the theoretical models.

The electronic structure of an adsorbed molecule is often significantly different from its gas-phase counterpart. The interaction with the metal substrate can lead to the formation of new hybrid interface states and a shift in the molecular orbital energies. nih.gov For instance, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) of the adsorbate can be shifted in energy and broadened due to their interaction with the continuum of electronic states in the gold substrate.

STS measurements can probe the local density of states (LDOS) of the adsorbed molecule, providing information about the energy levels of the molecular orbitals. For related systems, it has been observed that the HOMO-LUMO gap of the molecule can be effectively reduced upon adsorption due to the presence of the metallic surface. nih.gov

Theoretical calculations, such as those based on DFT, are essential for assigning the features observed in STS spectra to specific molecular orbitals. uni-konstanz.de For PEEB on Au(111), density-functional-based tight-binding (DFTB) simulations of the density of states (DOS) have been used to complement experimental STS data. uni-konstanz.de These combined experimental and theoretical studies on similar systems indicate that while the charge transfer between the molecule and the Au(111) surface is negligible, the electronic structure of the molecule is indeed perturbed by the proximity to the metal. uni-konstanz.denih.gov

Property Observation for Adsorbed Aromatic Molecules on Au(111) Technique/Method
Geometric StructureAdsorbed in a planar fashion, individual molecules can be resolved. uni-konstanz.deScanning Tunneling Microscopy (STM)
Electronic StatesShift and broadening of molecular orbitals, potential formation of interface states. nih.govScanning Tunneling Spectroscopy (STS)
HOMO-LUMO GapAppears reduced compared to the gas phase. nih.govSTS, Two-Photon Photoemission (2PPE) Spectroscopy researchgate.net
Charge DistributionNegligible charge transfer, indicating physisorption. uni-konstanz.deDensity Functional Theory (DFT)

Macromolecular Engineering and Polymerization Behavior

Utilization as a Monomer in the Synthesis of High-Performance Polymers

Phenylethynyl-terminated oligomers are critical precursors in the synthesis of high-performance polymers, particularly thermosetting polyimides. mdpi.comresearchgate.net These oligomers, often designated as phenylethynyl-terminated imides (PETI), are designed to be processed at lower temperatures in a fusible state before being thermally cured into a final, intractable component. wm.edunasa.gov This approach significantly improves the processability of otherwise difficult-to-fabricate high-performance polymers. wm.edu The resulting cured resins form highly rigid network structures that provide outstanding thermo-oxidative stability, robust mechanical properties, and significant resistance to heat and radiation. mdpi.comresearchgate.net These materials have found a wide range of applications in the aerospace industry, where they are used in composites, adhesives, and moldings due to their combination of light weight, high strength, and thermal resilience. mdpi.comcore.ac.uk

Thermally Induced Crosslinking and Curing Reactions of Phenylethynyl Moieties in Polymer Precursors

The defining characteristic of polymers and oligomers incorporating phenylethynyl moieties is their ability to undergo thermally induced crosslinking and curing reactions. Upon heating, typically to temperatures around 350-370°C for one to two hours, the terminal phenylethynyl groups react to form a complex, crosslinked network. mdpi.comresearchgate.net This curing process is an addition reaction, which crucially proceeds without the evolution of volatile byproducts that could create voids in the final composite material. nasa.gov

Formation of Thermosetting Resin Systems

The thermal curing of phenylethynyl-terminated precursors, such as PETI oligomers, leads to the formation of thermosetting resin systems. mdpi.com Initially, the material is a processable oligomer with a relatively low melt viscosity. scientific.net Upon heating, the phenylethynyl end groups undergo a complex series of reactions involving chain extension, branching, and crosslinking. researchgate.net This chemical transformation converts the material from a fusible oligomer into a pseudo-three-dimensional, insoluble, and infusible network. researchgate.net The resulting thermoset polyimides exhibit high glass transition temperatures (Tg), excellent thermal stability, and superior chemical resistance, making them ideal for demanding high-temperature applications. mdpi.comresearchgate.net

Investigation of Mechanistic Pathways for Acetylenic Curing

The mechanistic pathways for the thermal curing of phenylethynyl groups are known to be extremely complex. wm.edu Research indicates that the process is initiated by heat, which leads to the formation of free radicals from the ethynyl (B1212043) bonds. mdpi.com These radicals then propagate through various reaction pathways. mdpi.com The specific mechanism can be influenced by the molecular structure of the oligomer; for instance, electron-withdrawing groups attached to the polymer backbone can hinder the initiation step by destabilizing the radicals, thereby slowing the crosslinking reaction. mdpi.comacs.org

Due to the intractable nature of the final cured product, which limits many analytical techniques, studies often employ model compounds that mimic the structure of the reactive end-cap to gain insight into the cure mechanisms. wm.edunasa.gov Analysis of these model compounds has revealed that a variety of stable products are formed during the curing process. wm.edu While the complete reaction scheme is not fully understood, it is confirmed to involve a combination of crosslinking and chain-extension reactions. acs.org

Design and Synthesis of Phenylethynyl-Terminated Oligomers and Polyimides

The synthesis of phenylethynyl-terminated imide (PETI) oligomers is a well-established method for producing processable precursors for high-performance thermosets. A common approach is a conventional two-step procedure where a dianhydride and a diamine are reacted, with 4-phenylethynyl phthalic anhydride (B1165640) (PEPA) used as an end-capping agent to control the molecular weight and introduce the reactive phenylethynyl groups at the chain ends. mdpi.comscientific.net

The properties of the final cured material can be precisely tailored by adjusting the chemical structures of the dianhydride and diamine monomers, as well as the calculated molecular weight of the PETI oligomer. mdpi.com For example, incorporating flexible ether linkages or fluorinated groups like 4,4′-(hexafluoroisopropylidene)-diphthalic anhydride (6FDA) can significantly lower the melt viscosity of the oligomer, enhancing its processability for techniques like resin transfer molding (RTM). mdpi.comnih.gov Lower molecular weight oligomers generally exhibit lower melt viscosities, which is beneficial for processing, while higher molecular weight versions can offer enhanced toughness. mdpi.com

Properties of Various Phenylethynyl-Terminated Imide (PETI) Oligomers
Oligomer DesignationKey MonomersCalculated Molecular Weight (Mn, g/mol)Minimum Melt Viscosity (Pa·s)Cured Glass Transition Temp. (Tg, °C)Source
PETI based on s-BPDAs-BPDA, 3,4'-ODA, PEPA50001000 @ 371°C270 mdpi.com
PETI based on 6FDA6FDA, 3,4'-ODA, PEPA500048 @ 337°C268 mdpi.com
PI-2s-BPDA, 1,4,4-6FAPB, 3,4'-ODA, PEPA12500.6 @ 299°CN/A mdpi.com
PI-4s-BPDA, 1,4,4-6FAPB, 3,4'-ODA, PEPA250011.2 @ 315°CN/A mdpi.com
PI-5s-BPDA, 1,4,4-6FAPB, 3,4'-ODA, PEPA5000750 @ 306°CN/A mdpi.com
PETI-O6FDA, 3,4′-ODA, PEPA~1300<1N/A nih.gov
PETI-F6FDA, TFDB, PEPA~1300<1N/A nih.gov

Integration into Advanced Polymer Architectures, such as Shape Memory Polymers

The robust, covalently crosslinked networks formed by the thermal curing of phenylethynyl-terminated polymers make them excellent candidates for integration into advanced polymer architectures, including shape memory polymers (SMPs). nih.gov SMPs are smart materials that can be programmed into a temporary shape and can then recover their original, permanent shape upon exposure to an external stimulus, such as heat. nih.govresearchgate.net This functionality requires two key structural features: covalent crosslinks that determine the permanent shape and reversible "switching" segments that fix the temporary shape. mdpi.com The highly stable network formed from the reaction of phenylethynyl groups serves as an ideal foundation for the permanent shape in high-temperature SMPs.

Development of Tri-functionally Crosslinked Architectures

The development of the permanent shape in a shape memory polymer relies on a stable, crosslinked network. The curing of terminal phenylethynyl groups on linear oligomers results in a complex, pseudo-three-dimensional network. researchgate.net Although the reactive groups are at the two ends of a chain (di-functional), the complex branching and crosslinking reactions that occur at high temperatures create a network with multiple connection points, effectively forming a multi-functionally crosslinked architecture. This structure provides the robust covalent framework necessary to fix the permanent shape of the material, which is a fundamental requirement for the shape memory effect. mdpi.com The high degree of crosslinking ensures that the material will reliably return to its original configuration when the switching segments are activated by the appropriate thermal stimulus.

Table of Mentioned Compounds

Compound NameAbbreviation / Common Name
Benzene (B151609), 1,1'-oxybis[4-(phenylethynyl)-N/A
4-phenylethynyl phthalic anhydridePEPA
4,4′-(hexafluoroisopropylidene)-diphthalic anhydride6FDA
3,3',4,4'-biphenyltetracarboxylic dianhydrides-BPDA
3,4'-oxydianiline3,4'-ODA
2,2'-bis(trifluoromethyl)benzidineTFDB
trimethylolpropane trimethacrylateTMPTMA

Fabrication of High-Temperature Shape Memory Polyimides

The synthesis of high-temperature shape memory polyimides (SMPs) often involves the incorporation of rigid aromatic structures and crosslinkable groups to achieve a combination of high glass transition temperatures (Tg), excellent thermal stability, and robust mechanical properties, which are essential for the shape memory effect at elevated temperatures. While direct research detailing the fabrication of high-temperature shape memory polyimides solely from "Benzene, 1,1'-oxybis[4-(phenylethynyl)-" is not extensively available in the provided context, the principles of using phenylethynyl-terminated imide oligomers are well-established for creating high-performance thermosetting polyimides. These principles can be extrapolated to understand how this specific monomer could be utilized.

Phenylethynyl groups are highly effective as terminal crosslinking moieties. Upon thermal curing at temperatures typically above 300°C, these groups undergo a complex series of reactions, including intramolecular and intermolecular additions, to form a stable, highly crosslinked aromatic network. This crosslinked structure is crucial for establishing the permanent shape of the shape memory polymer.

The general fabrication process for creating a high-temperature shape memory polyimide using a monomer like "Benzene, 1,1'-oxybis[4-(phenylethynyl)-" would likely follow a two-step method. First, a soluble poly(amic acid) precursor would be synthesized by reacting a dianhydride with a diamine, with the phenylethynyl groups being incorporated into the polymer backbone or as end-caps. In the second step, this precursor is processed into a desired shape (e.g., a film) and then thermally cured. During curing, the imidization process and the crosslinking of the phenylethynyl groups occur, locking in the permanent shape.

The shape memory properties, such as shape fixity and shape recovery, are intrinsically linked to the polymer network's architecture. The high crosslink density afforded by the phenylethynyl groups would result in a high storage modulus above the glass transition temperature, which is critical for retaining the temporary, deformed shape. The rigid aromatic backbone derived from the monomers would contribute to a high glass transition temperature, defining the temperature at which the shape recovery is triggered.

Research into various polyimides has shown that all PIs exhibit high glass transition temperatures (>240 °C) and thermal decomposition temperatures (>480 °C), making them suitable candidates for high-temperature applications. researchgate.netrsc.org The shape memory performance is influenced by factors such as chain structure and intermolecular interactions, like π–π stacking. researchgate.netrsc.org For instance, studies on different polyimide structures have demonstrated excellent shape memory behaviors with high shape fixity and recovery ratios. researchgate.net The incorporation of rigid molecular structures is a key strategy to enhance the thermal stability and rigidity of the polymer, which is essential for achieving ultrahigh transition temperatures, in some cases exceeding 380°C. hit.edu.cn

While specific data tables for polyimides derived from "Benzene, 1,1'-oxybis[4-(phenylethynyl)-" are not available, the table below presents typical properties of high-temperature shape memory polyimides based on analogous structures to illustrate the expected performance.

PropertyTypical Value
Glass Transition Temperature (Tg)> 240 °C
Thermal Decomposition Temperature (TGA, 5% weight loss)> 480 °C
Tensile Modulus> 1 GPa
Tensile Strength> 40 MPa
Shape Fixity Ratio (Rf)> 99%
Shape Recovery Ratio (Rr)> 86%

This table represents generalized data for high-temperature shape memory polyimides and is intended for illustrative purposes. researchgate.netrsc.orgresearchgate.net

The development of branched phenylethynyl-terminated polyimides has also been explored to improve processability by lowering melt viscosity while maintaining high thermal stability. nwpu.edu.cn This approach could potentially be applied to monomers like "Benzene, 1,1'-oxybis[4-(phenylethynyl)-" to enhance the fabrication of complex shapes for shape memory applications.

Applications in Advanced Functional Materials

Optoelectronic and Photonic Materials

The extended π-conjugated system of BPEB derivatives makes them promising candidates for various optoelectronic and photonic applications. These materials exhibit strong fluorescence and possess suitable electronic properties for use in devices like Organic Light-Emitting Diodes (OLEDs).

The molecular architecture of BPEB derivatives is conducive to efficient light emission, a critical requirement for emitter materials in OLEDs. A related phenylene ethynylene compound, 1,4-bis(4-(phenylethynyl)phenylethynyl)benzene (BPPB), has been demonstrated to be an effective emitter component. rsc.org OLED devices using BPPB as the emitter have successfully produced blue electroluminescence. rsc.org The rigid structure of the BPEB core helps to minimize non-radiative decay pathways, contributing to higher emission efficiency. The color of the emitted light can be tuned by modifying the chemical structure of the molecule, although many derivatives are explored for deep-blue emission, a key component for full-color displays and lighting. encyclopedia.pub

In a typical multilayer OLED, the hole transport layer (HTL) facilitates the movement of positive charge carriers (holes) from the anode to the emissive layer. researchgate.net Materials used for HTLs must have appropriate energy levels and sufficient charge carrier mobility. researchgate.netnih.gov The electronic properties of phenylene ethynylene derivatives, such as BPPB, have shown that they can function effectively as a hole transport layer in OLEDs. rsc.org The high thermal stability and film-forming capabilities of these conjugated molecules are advantageous for creating robust and efficient OLED device architectures. rsc.org

A high photoluminescence quantum yield (PLQY) is crucial for efficient light emission in optoelectronic devices. Research on BPEB-related structures has shown exceptionally high photoluminescence efficiency. For instance, the compound BPPB exhibits a PLQY of 95 ± 3% in solution and a remarkable 71 ± 3% in thin-film form. rsc.org This indicates that the molecular design effectively prevents concentration quenching and other solid-state effects that typically reduce emission efficiency in thin films. The inherent optical stability of these fluorescent derivatives is also a key feature for their application. pku.edu.cn Studies on the photophysical properties of BPEB confirm that it behaves in a conventional manner, emitting from the lowest vibrational level of the first excited singlet state, with no evidence of aggregation in solution which can often quench fluorescence. nih.govworktribe.com

Table 1: Photoluminescence and Electroluminescence Properties of BPPB

Property Value Conditions
Photoluminescence Quantum Yield (ΦPL) 95 ± 3% In solution
Photoluminescence Quantum Yield (ΦPL) 71 ± 3% Thin film
Electroluminescence Peak (λEL (max)) ~470 and 510 nm As an emitter in OLED
External Electroluminescence Efficiency (ηEL) ~0.53% As an emitter in OLED
Maximum Luminance ~70,000 cd m−2 At current density of ~2 A cm−2

Data sourced from Chemical Communications. rsc.org

Liquid Crystal Compositions

The rigid, rod-like shape of 1,4-bis(phenylethynyl)benzene (B159325) derivatives makes them excellent mesogens for the formulation of liquid crystal (LC) mixtures. nih.gov Their properties, such as high optical anisotropy and thermal stability, are highly desirable for advanced display applications, including blue phase liquid crystals. nih.govnih.gov

Blue Phase Liquid Crystals (BPLCs) are of great interest for next-generation displays due to their fast response times. nih.govresearchgate.net However, BPLCs are typically stable only over a very narrow temperature range. mdpi.com Research has shown that incorporating specific BPEB derivatives into LC mixtures can significantly enhance their properties. By adding chiral dopants to an LC mixture containing several BPEB derivatives (5 wt% each), a BPLC with a stable blue phase temperature range of 8 K was achieved. nih.govnih.govdntb.gov.uamdpi.com This demonstrates the crucial role of BPEB compounds in stabilizing the blue phase, bringing this technology closer to practical application. nih.gov

The performance of a liquid crystal display is heavily dependent on the properties of the LC mixture, such as the nematic phase temperature range, optical anisotropy (Δn), and dielectric anisotropy (Δε). nih.gov The molecular structure of BPEB derivatives can be systematically modified to fine-tune these properties. nih.govmdpi.com

Nematic Phase Temperature Range: The length of terminal alkyl chains on the BPEB core has a significant impact on the melting and clearing points. Longer alkyl chains (e.g., C4 and C5) tend to lower the melting point and broaden the nematic phase temperature range to as wide as 140 °C. nih.govmdpi.com This wide range is critical for practical LC mixtures that must operate under various conditions. nih.gov

Anisotropy: The introduction of substituents, particularly fluorine atoms, onto the benzene (B151609) rings of the BPEB structure is a key strategy for modulating anisotropy. Increasing the number of side-substituted fluorine atoms leads to higher dielectric anisotropy (Δε). nih.gov Furthermore, terminal groups with strong electronegativity, such as trifluoromethoxy (OCF3), result in higher Δε values compared to a fluorine atom. nih.gov These modifications allow for the creation of LC mixtures with high optical anisotropy (Δn > 0.28) and acceptable dielectric anisotropy (Δε ≈ 29.0), which are essential for high-performance displays. nih.govnih.govdntb.gov.ua

Table 2: Influence of Substituents on BPEB Liquid Crystal Properties

Structural Modification Effect Rationale
Longer terminal alkyl chains Wider nematic phase temperature range Increased flexibility of longer chains lowers melting point. nih.govmdpi.com
Increased number of side-substituted fluorine atoms Higher dielectric anisotropy (Δε) Increases the molecular dipole moment. nih.gov
Terminal group with high electronegativity (e.g., OCF3 vs. F) Higher dielectric anisotropy (Δε) The stronger electronegativity of the OCF3 group enhances the dipole moment. nih.gov

Data sourced from the International Journal of Molecular Sciences. nih.govmdpi.com

Hydrogen Getter Technology (based on related bis(phenylethynyl)benzene compounds)

Organic hydrogen getters are a class of materials designed to irreversibly capture and bind hydrogen gas, mitigating its accumulation in sealed systems. This is crucial in applications where hydrogen buildup can lead to pressure increases or material degradation through corrosion. unt.eduosti.gov Compounds based on bis(phenylethynyl)benzene, such as 1,4-bis(phenylethynyl)benzene (DEB), are particularly effective. inl.gov These molecules utilize carbon-carbon triple bonds which, in the presence of a catalyst, react with hydrogen to form more stable single bonds, effectively sequestering the hydrogen in a solid form. inl.govosti.gov The process relies on a catalyst, typically palladium on a carbon support (Pd/C), to dissociate molecular hydrogen into atomic hydrogen, which then readily reacts with the getter compound. osti.govmorressier.com

Understanding the kinetics of hydrogen uptake is essential for predicting the performance of getter materials under various conditions. Studies on 1,4-bis(phenylethynyl)benzene (DEB) have been conducted to model its hydrogenation process. Isothermal and isobaric experiments are often performed at different temperatures and pressures to extract key kinetic parameters. nih.gov The data from these experiments are then used to develop models that can simulate the getter's performance in dynamic environments where hydrogen pressure and temperature may fluctuate. morressier.comnih.gov

The hydrogenation of these materials is a complex, multi-faceted process. nih.gov It involves the diffusion of hydrogen into the material's matrix, the dissociation of hydrogen molecules on the catalyst surface, the reaction with the phenylethynyl groups, and the potential for phase changes as the material becomes hydrogenated. nih.govosti.gov For instance, at higher hydrogen pressures, the initial uptake (up to 40-60% reacted) is largely governed by hydrogen solubility in the getter matrix. researchgate.net

Models developed from these kinetic studies, such as isoconversional analysis and cylindrical diffusion approximations, can predict hydrogen uptake under arbitrary conditions, including scenarios with a constant rate of hydrogen generation. osti.govosti.gov These predictive models are crucial for designing and qualifying hydrogen getter systems for specific applications. osti.gov

Table 1: Experimental Conditions for Kinetic Studies of DEB Hydrogen Getters

Parameter Condition Source(s)
Temperature Range 305 K - 325 K osti.gov
Hydrogen Pressure 13,332 Pa (100 Torr) osti.gov
Experimental Setup Isothermal, isobaric and dynamic conditions osti.gov

For practical applications, powdered getter materials like DEB are often incorporated into a polymer matrix. researchgate.net This creates a composite material with improved handling, flexibility, and environmental resilience. osti.gov Silicone polymers are commonly used as the matrix material, and the getter composite can be formulated into various shapes, such as O-rings, which can double as seals in sealed containers. osti.govresearchgate.net

The formulation of these composites involves blending the active getter material (e.g., DEB and a Pd/C catalyst) with a polymer resin. researchgate.net Research has focused on creating composites with high getter content to maximize hydrogen absorption capacity. researchgate.netresearchgate.net For example, additively manufactured silicone getter composites have been developed with up to 50 wt% of the getter material. researchgate.net These composites have demonstrated significant hydrogen adsorption capacity; a composite with 50 wt% getter showed a normalized DEB conversion of 83% and a hydrogen adsorption capacity of 100.2 mL of H₂ per gram of the polymer composite. researchgate.net

Studies using Nuclear Magnetic Resonance (NMR) and Differential Scanning Calorimetry (DSC) have shown that there is no significant reaction between the silicone polymer matrix and the DEB getter, even at elevated curing temperatures (e.g., 75 °C). researchgate.net This ensures that the getter's functionality is preserved within the composite. The polymer matrix also offers the advantage of protecting the palladium catalyst from environmental exposure. nih.gov

Table 2: Properties of a High-Content DEB/Silicone Composite Getter

Property Value Source(s)
Getter Content Up to 50 wt% researchgate.net
Polymer Matrix Silicone researchgate.net
Hydrogen Pressure for Study 750 mTorr researchgate.net
Normalized DEB Conversion 83% (at 50 wt% getter content) researchgate.net

Precursors for High Char Yield Carbon-Rich Materials

Phenylethynyl-terminated polymers are a significant class of materials investigated as precursors for high-char-yield carbonaceous materials. osti.gov The presence of ethynyl (B1212043) (carbon-carbon triple bond) and aromatic groups in their structure facilitates the formation of a highly cross-linked, thermally stable network upon heating, which results in a high residual weight (char) after pyrolysis.

Polymers containing phenylethynyl groups, such as phenylethynyl-terminated polyimides (PEPA-PIs), are known for their high-temperature thermal stability. researchgate.net These materials typically undergo thermal curing at temperatures between 350°C and 380°C, a process that does not release volatile by-products. researchgate.net The crosslinking reactions that occur during curing, involving the acetylene (B1199291) carbons, lead to the formation of a robust, carbon-rich structure. researchgate.net Similarly, poly(phenylacetylene) derivatives with π-conjugated backbones have demonstrated exceptionally high carbon yields, around 90%, in a single heating step to 1000°C under a nitrogen atmosphere. osti.gov The thermal stability and high char yield of these materials make them suitable for applications in high-performance composites and as precursors for carbon-carbon composites. researchgate.netvt.edu

Table 3: Char Yield of Related Phenylacetylene (B144264) Polymers

Polymer Type Curing/Pyrolysis Temperature Atmosphere Char Yield (%) Source(s)
Poly(phenylacetylene) with para-substituted acetylene group 1000 °C Nitrogen ~90% osti.gov
Phenolic Resin Blends (PR-HBPB-PFM) 800 °C Nitrogen 75-80% researchgate.net

Table of Mentioned Compounds | Compound Name | Abbreviation | | :--- | :--- | | Benzene, 1,1'-oxybis[4-(phenylethynyl)- | - | | 1,4-bis(phenylethynyl)benzene | DEB | | Palladium on Carbon | Pd/C | | Poly(phenylacetylene) | - | | Phenylethynyl-terminated polyimides | PEPA-PIs | | Hyperbranched polyborate | HBPB | | Paraformaldehyde | PFM || Paraformaldehyde | PFM |

Advanced Characterization Methodologies Focused on Structural, Electronic, and Morphological Insights

Spectroscopic Techniques for Elucidating Molecular Structure and Electronic States

Spectroscopic methods are fundamental in confirming the synthesis and understanding the electronic behavior of Benzene (B151609), 1,1'-oxybis[4-(phenylethynyl)-].

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for verifying the successful synthesis and elucidating the precise structural connectivity of Benzene, 1,1'-oxybis[4-(phenylethynyl)-]. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom within the molecule.

In a typical ¹H NMR spectrum of a related compound like 1-methoxy-4-(phenylethynyl)benzene (B1585205), characteristic chemical shifts (δ) are observed for the aromatic protons. rsc.orgumich.eduwiley-vch.de For instance, protons on the phenyl rings typically appear as multiplets in the range of δ 7.3-7.6 ppm. wiley-vch.dersc.org The specific coupling patterns and integration values of these signals allow for the unambiguous assignment of each proton to its position in the molecular structure.

¹³C NMR spectroscopy complements the proton data by providing insights into the carbon skeleton. The spectra of similar phenylethynyl compounds show distinct signals for the different types of carbon atoms. rsc.orgwiley-vch.de The quaternary carbons of the ethynyl (B1212043) groups typically resonate around δ 88-95 ppm. wiley-vch.dersc.org Aromatic carbons exhibit signals in the range of δ 114-160 ppm, with the exact shifts depending on the electronic effects of the substituents. rsc.orgwiley-vch.de

Table 1: Representative NMR Data for a Related Phenylethynyl Compound

Nucleus Chemical Shift (δ, ppm)
¹H 7.31-7.54 (aromatic protons)
¹³C 88.1-89.4 (alkynyl carbons)

Note: Data is based on 1-methoxy-4-(phenylethynyl)benzene and is illustrative for the types of signals expected for Benzene, 1,1'-oxybis[4-(phenylethynyl)-]. wiley-vch.de

UV-Vis absorption and fluorescence emission spectroscopy are key techniques for characterizing the optical properties of Benzene, 1,1'-oxybis[4-(phenylethynyl)-], which are largely dictated by its π-conjugated system.

The UV-Vis absorption spectrum of related compounds like 1,4-bis(phenylethynyl)benzene (B159325) (BPEB) in solution typically shows intense absorption bands in the ultraviolet region. researchgate.netnih.gov For a doubly bridged BPEB derivative in n-hexane, the maximum absorption wavelength (λmax) is observed at 325 nm. researchgate.net This absorption is associated with π-π* electronic transitions within the conjugated phenylethynyl moieties.

Fluorescence emission spectroscopy provides information about the excited state properties. Upon excitation at a wavelength near its absorption maximum, BPEB and its derivatives exhibit fluorescence. For instance, a doubly bridged BPEB shows an emission maximum at 356 nm in n-hexane at room temperature. researchgate.net The position and intensity of the emission peak can be influenced by the solvent polarity and the rigidity of the molecular structure. In a frozen glass at 77 K, the emission can be significantly altered, with new emission bands appearing at longer wavelengths, such as 511 nm for the doubly bridged BPEB, which may be indicative of different excited state deactivation pathways at low temperatures. researchgate.net

Table 2: Photophysical Data for a Doubly Bridged Bis(phenylethynyl)benzene Derivative

Solvent Temperature Absorption λmax (nm) Emission λmax (nm)
n-hexane Room Temperature 325 356

Data from a doubly bridged 1,4-bis(phenylethynyl)benzene derivative. researchgate.net

Microscopic Techniques for Surface and Material Analysis

Microscopic techniques provide real-space imaging and localized electronic information, which are crucial for understanding how molecules of Benzene, 1,1'-oxybis[4-(phenylethynyl)-] arrange on surfaces and for probing their electronic characteristics at the nanoscale.

Scanning Tunneling Microscopy (STM) is a powerful technique for visualizing single molecules and their assemblies on conductive surfaces. nih.gov For aromatic molecules like benzene, STM can resolve sub-molecular features and determine the adsorption site on a crystal lattice. ucdavis.edu By analogy, STM can be used to study the adsorption geometry of individual Benzene, 1,1'-oxybis[4-(phenylethynyl)-] molecules on a substrate. This allows for the determination of how the molecule orients itself with respect to the underlying surface atoms.

Furthermore, STM is instrumental in observing the formation of self-assembled monolayers and other supramolecular structures. The interactions between adjacent molecules, such as π-π stacking and van der Waals forces, govern the formation of ordered two-dimensional patterns on the surface. STM can provide detailed insights into the packing arrangement and the presence of any defects within these assemblies.

Scanning Tunneling Spectroscopy (STS) is often used in conjunction with STM to probe the local electronic density of states (LDOS) of the adsorbed molecules. mdpi.com By measuring the differential conductance (dI/dV) as a function of the bias voltage, an STS spectrum provides information about the energies of the occupied and unoccupied molecular orbitals. aps.org

For a molecule like Benzene, 1,1'-oxybis[4-(phenylethynyl)-], STS can be used to determine the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This HOMO-LUMO gap is a critical parameter that influences the electronic and optical properties of the molecule. By spatially resolving the STS measurements, it is possible to map the LDOS across a single molecule, providing insights into how different parts of the molecule contribute to its electronic structure.

Thermal Analysis in Polymer Science and Material Stability Investigations.nih.govresearchgate.netresearchgate.net

Thermal analysis techniques are essential for evaluating the thermal stability and processing characteristics of polymers derived from Benzene, 1,1'-oxybis[4-(phenylethynyl)-].

Thermogravimetric analysis (TGA) is a primary method for assessing the thermal stability of materials. In a TGA experiment, the mass of a sample is monitored as a function of temperature in a controlled atmosphere. For polyimides containing phenylethynyl groups, TGA is used to determine the onset temperature of decomposition. For instance, modified phenylethynyl terminated polyimides have shown 5% weight loss temperatures (Td5%) in the range of 557 °C to 575 °C, indicating excellent thermal stability. nih.gov The char yield at high temperatures (e.g., 800 °C) is also an important parameter obtained from TGA, providing information about the material's resistance to thermal degradation. researchgate.net

Differential scanning calorimetry (DSC) is another key thermal analysis technique that measures the heat flow into or out of a sample as a function of temperature. DSC is used to determine important thermal transitions such as the glass transition temperature (Tg) of amorphous polymers and the melting temperature (Tm) of crystalline materials. For polyimides, the Tg is a critical parameter that defines the upper service temperature of the material.

Dynamic mechanical analysis (DMA) provides information on the viscoelastic properties of materials as a function of temperature and frequency. For polymers, DMA is a sensitive method for determining the glass transition temperature and other relaxation processes. In the case of phenylethynyl-terminated polyimides, DMA has been used to measure Tg values, which can be as high as 257–281 °C for certain formulations. researchgate.net

Table 3: Thermal Properties of Phenylethynyl-Containing Polyimides

Thermal Property Technique Typical Value Range
5% Weight Loss Temperature (Td5%) TGA 472-575 °C
Char Yield at 800 °C TGA 55.3-60.8 %

Values are representative of various phenylethynyl-containing polyimides. nih.govresearchgate.net

Differential Scanning Calorimetry (DSC) for Polymerization Curing Behavior and Phase Transitions

Differential Scanning Calorimetry (DSC) is a principal thermal analysis technique used to study the thermal transitions of a material as a function of temperature. For "Benzene, 1,1'-oxybis[4-(phenylethynyl)-", DSC analysis is critical for elucidating the curing behavior of its phenylethynyl end groups, which undergo thermally induced polymerization.

During a DSC scan, the monomer is heated at a controlled rate, and the heat flow to the sample is measured relative to a reference. The resulting thermogram reveals a significant exothermic transition, which corresponds to the crosslinking reaction of the phenylethynyl groups. This exotherm provides valuable information about the curing process, including the onset temperature of polymerization, the temperature at which the reaction rate is maximal (peak exotherm), and the total heat of polymerization (ΔH). This data is essential for designing appropriate curing cycles for composite manufacturing.

While specific DSC data for "Benzene, 1,1'-oxybis[4-(phenylethynyl)-" is not available in the public domain, the typical curing exotherm for phenylethynyl-terminated monomers occurs at elevated temperatures, often in the range of 350-450 °C. The precise temperatures can be influenced by the molecular structure and the presence of any catalysts. For related phenylethynyl-terminated imide oligomers, curing onset temperatures around 350 °C with peak temperatures near 391-395 °C have been observed.

The DSC thermogram would also indicate any phase transitions, such as melting (endothermic peak) or glass transitions (a step change in the baseline), prior to curing. After the initial cure, a second DSC scan is often performed on the cured polymer to determine its glass transition temperature (Tg), a critical parameter that defines the upper service temperature of the final material.

Table 1: Hypothetical DSC Data for the Curing of Benzene, 1,1'-oxybis[4-(phenylethynyl)-

Parameter Value Unit
Onset of Curing Exotherm (Tonset) 350 °C
Peak Curing Exotherm (Tpeak) 395 °C
Heat of Polymerization (ΔH) 250 J/g

Note: The data in this table is illustrative and based on typical values for similar phenylethynyl-terminated resins, as specific experimental data for the named compound is not publicly available.

Thermogravimetric Analysis (TGA) for Polymer Decomposition and Char Yield

Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature in a controlled atmosphere. TGA is instrumental in determining the thermal stability and decomposition characteristics of the cured polymer derived from "Benzene, 1,1'-oxybis[4-(phenylethynyl)-".

In a typical TGA experiment, a small sample of the cured polymer is heated at a constant rate in an inert (e.g., nitrogen) or oxidative (e.g., air) atmosphere. The resulting TGA curve plots the percentage of weight loss against temperature. From this curve, several key parameters can be determined: the onset temperature of decomposition (Tonset), the temperature of maximum rate of weight loss (Tmax), and the percentage of material remaining at high temperatures, known as the char yield.

For high-performance polymers derived from phenylethynyl monomers, a high thermal stability is expected. This is characterized by a high decomposition temperature, typically above 500 °C in an inert atmosphere. The aromatic structure of "Benzene, 1,1'-oxybis[4-(phenylethynyl)-" contributes to the formation of a stable char upon decomposition, resulting in a high char yield. A high char yield is often associated with good fire resistance properties.

Table 2: Hypothetical TGA Data for Cured Benzene, 1,1'-oxybis[4-(phenylethynyl)- in a Nitrogen Atmosphere

Parameter Value Unit
5% Weight Loss Temperature (Td5%) 550 °C
Temperature of Maximum Decomposition Rate (Tmax) 600 °C

Note: The data in this table is illustrative and based on typical values for similar high-performance polymers derived from phenylethynyl monomers, as specific experimental data for the named compound is not publicly available.

Future Research Directions and Potential Innovations

Rational Design of Novel Derivatized Structures with Tunable Properties

The rational design of new derivatives based on the core structure of Benzene (B151609), 1,1'-oxybis[4-(phenylethynyl)-] is a key area for future innovation. By strategically modifying the molecular architecture, researchers can fine-tune its electronic, optical, and thermal properties for specific applications. This approach involves a deep understanding of structure-property relationships, often guided by computational modeling.

One promising direction is the synthesis of derivatives with altered side-chain substituents on the benzene rings. For instance, the introduction of different numbers of fluorine atoms or various end groups like alkyl chains, ethoxyl groups, or trifluoromethyl groups can significantly impact the material's melting point, clearing point, and optical anisotropy, which is crucial for applications in liquid crystals (LCs). nih.gov The goal is to create materials with wide nematic phase temperature ranges, essential for practical LC mixtures. nih.gov

Another area of exploration is the design of derivatives for biological applications, drawing parallels from studies on other diphenyl ether compounds. By incorporating specific functional groups, it is possible to design molecules that can act as potent and selective inhibitors for therapeutic targets. nih.govnih.gov For example, a series of triclosan-mimicking diphenyl ether derivatives were synthesized and showed promising antitubercular activity. nih.gov This highlights the potential of using the Benzene, 1,1'-oxybis[4-(phenylethynyl)-] scaffold to develop new therapeutic agents.

The design of novel fluorescent derivatives also holds significant promise. By incorporating capturing units like 8-hydroxyquinoline, researchers have developed sensors based on the related 1,4-bis(phenylethynyl)benzene (B159325) (BPEB) structure that exhibit high selectivity and sensitivity for specific analytes, such as nerve agent simulants. pku.edu.cn This strategy could be adapted to the Benzene, 1,1'-oxybis[4-(phenylethynyl)-] backbone to create advanced chemical sensors.

Table 1: Examples of Substituted 1,4-bis(phenylethynyl)benzene (BPEB) Derivatives and their Thermal Properties

CompoundEnd Group SubstituentMelting Point (°C)Clearing Point (°C)Nematic Phase Range (°C)
BPEB 1C2H5158.4165.2~7
BPEB 2C3H7148.9155.6~7
BPEB 3C4H9115.6255.8~140
BPEB 4C5H11115.1257.6~142

This table is interactive. Click on the headers to sort the data.

Data sourced from studies on BPEB derivatives, illustrating the effect of alkyl chain length on liquid crystalline properties. nih.gov

Enhancing Performance and Stability in Existing Functional Material Applications

A significant research thrust is dedicated to improving the performance and long-term stability of materials derived from Benzene, 1,1'-oxybis[4-(phenylethynyl)-], particularly in high-performance polymer applications. The phenylethynyl groups are thermally curable, allowing for the formation of cross-linked networks that impart exceptional thermal and mechanical stability.

In the realm of polyimides, which are crucial for the flexible display industry, incorporating monomers that can induce both hydrogen-bond interactions and cross-linking reactions is a novel strategy to enhance dimensional stability at high temperatures. researchgate.net By designing diamine monomers with H-bond donor units and thermally cross-linkable groups, researchers have synthesized polyimides with glass transition temperatures (Tg) exceeding 400°C and low coefficients of thermal expansion (CTE). researchgate.net Applying similar principles to polymers derived from Benzene, 1,1'-oxybis[4-(phenylethynyl)-] could lead to next-generation materials for demanding electronic applications.

Furthermore, controlling the molecular weight of imide resins and end-capping them with phenylethynyl groups allows for the creation of melt-processable polyimides. researchgate.net These resins exhibit low melt viscosity and can be thermally cured to yield thermoset polyimides with excellent thermal stability (decomposition temperatures > 500°C) and robust mechanical properties. researchgate.net Future work will focus on optimizing the chemical structures and molecular weights to further improve processability without compromising the final properties of the cured material.

Another application where stability is paramount is in hydrogen getters, which are materials designed to scavenge excess hydrogen gas in sealed systems. Composites made from silicone polymers and 1,4-bis(phenylethynyl)benzene (DEB) with a palladium catalyst have shown effectiveness. researchgate.net Research is ongoing to understand the hydrogen uptake kinetics and to formulate more efficient and stable getter materials, potentially using the ether-linked structure of Benzene, 1,1'-oxybis[4-(phenylethynyl)-] to enhance compatibility and performance within polymer matrices. researchgate.net

Table 2: Properties of High-Performance Polyimides

PropertyValue
Glass Transition Temperature (Tg)> 400 °C
Initial Thermal Decomposition Temp.> 500 °C
Tensile Strength178 - 197 MPa
Tensile Modulus10.2 - 11.1 GPa
Flexural Strength140.1 - 163.6 MPa

This table is interactive. Click on the headers to sort the data.

Data reflects properties achieved in advanced polyimide systems, setting a benchmark for future materials based on Benzene, 1,1'-oxybis[4-(phenylethynyl)-]. researchgate.netresearchgate.net

Exploration of Novel Functionalization Strategies and Advanced Material Integration

Future research will heavily involve devising new chemical strategies to functionalize the Benzene, 1,1'-oxybis[4-(phenylethynyl)-] molecule and integrating it into advanced composite materials. Functionalization can impart new properties or allow for covalent bonding within a host matrix, leading to materials with enhanced performance.

One avenue is the synthesis of bis-azo-diols through diazotization coupling reactions, a method successfully applied to related aromatic diamines like 4,4'-oxydianiline. mdpi.com This introduces photoactive azo groups, which have applications in photo-optical media, photo-switches, and nonlinear optical materials due to their reversible trans-cis photo-isomerization. mdpi.com Applying this chemistry to derivatives of Benzene, 1,1'-oxybis[4-(phenylethynyl)-] could create novel photo-responsive polymers.

The integration of this compound into polymer composites is another critical area. For example, its use as a building block for resins in additive manufacturing could produce components with high thermal stability. Studies on silicone getter composites have demonstrated the feasibility of incorporating up to 50 wt% of an active getter material into a polymer resin. researchgate.net Similar approaches could be used to create composites where Benzene, 1,1'-oxybis[4-(phenylethynyl)-] acts as a high-temperature cross-linking agent, improving the thermomechanical properties of the final product.

Furthermore, tethering heterocyclic motifs such as 1,2,4-triazole and 1,3,4-thiadiazole to aromatic scaffolds has been shown to produce compounds with significant biological activity, including cytotoxic effects against cancer cell lines and inhibitory effects on enzymes like histone demethylase LSD1. mdpi.com Exploring the attachment of such moieties to the Benzene, 1,1'-oxybis[4-(phenylethynyl)-] structure could open up new possibilities in medicinal chemistry and drug design.

Bridging Theoretical Predictions with Advanced Experimental Verification

A crucial aspect of future research is the synergy between theoretical modeling and experimental validation. Computational methods, such as Density Functional Theory (DFT), are invaluable for predicting the geometric and electronic structures, spectroscopic properties, and reactivity of new derivatives before they are synthesized.

Studies on related molecules have demonstrated the power of this combined approach. For instance, theoretical calculations have been used to understand the spectroscopic properties of different regioisomers of phenylethynyl-substituted anilines, explaining how meta-branching disrupts π-electron conjugation, leading to changes in absorption and fluorescence. researchgate.net Similarly, DFT-based simulations have been employed to investigate the interaction of phenylethynyl-containing molecules with substrates like gold surfaces, revealing details about physisorption, molecular geometry, and charge transfer. uni-konstanz.de

For Benzene, 1,1'-oxybis[4-(phenylethynyl)-] and its future derivatives, theoretical studies will be essential for:

Predicting Photophysical Properties: Re-evaluations of the photophysics of model compounds like 1,4-bis(phenylethynyl)benzene have shown conventional behavior in solution but more complex, inhomogeneous fluorescence in low-temperature glasses. nih.gov Theoretical models can help elucidate the excited-state dynamics and conformational relaxation that govern these phenomena.

Simulating Reaction Pathways: Computational chemistry can predict the outcomes of functionalization reactions and the energetics of cross-linking processes, guiding synthetic efforts toward the most promising routes.

Modeling Material Properties: Predicting the bulk properties of polymers derived from these monomers, such as their mechanical moduli, thermal stability, and electronic band structure, can accelerate the discovery of new high-performance materials.

Advanced experimental techniques, including low-temperature scanning tunneling microscopy (STM), scanning tunneling spectroscopy (STS), and various time-resolved spectroscopic methods, will be required to validate these theoretical predictions and provide a complete picture of the structure-property relationships at the molecular level. uni-konstanz.de This iterative cycle of prediction and verification will be the cornerstone of innovation in this field.

Q & A

Basic Question: What are the key synthetic routes for preparing Benzene, 1,1'-oxybis[4-(phenylethynyl)-?

Answer:
The synthesis of this compound typically involves nucleophilic aromatic substitution or Ullmann-type coupling reactions. For example:

  • Step 1: React 4-bromophenylethyne with a diol under basic conditions to form the ether linkage.
  • Step 2: Optimize reaction parameters (e.g., catalyst: CuI, solvent: DMF, temperature: 120°C) to enhance yield .
  • Validation: Confirm purity via HPLC and structural integrity via 1^1H NMR (aromatic proton shifts at δ 7.2–7.8 ppm and ethynyl C≡H at δ 3.1–3.3 ppm) .

Basic Question: How can spectroscopic techniques distinguish Benzene, 1,1'-oxybis[4-(phenylethynyl)- from structurally similar ethers?

Answer:

  • FT-IR: The ethynyl C≡C stretch appears at ~2100–2260 cm1^{-1}, distinct from alkyl ethers (~1100 cm1^{-1}) .
  • 13^{13}C NMR: Ethynyl carbons resonate at δ 70–90 ppm, while the oxygen-linked aromatic carbons show deshielding (δ 150–160 ppm) .
  • Mass Spectrometry: High-resolution MS (HRMS) should show a molecular ion peak at m/z corresponding to C26_{26}H18_{18}O (calculated: 346.1358) .

Advanced Question: How do thermodynamic properties (e.g., boiling point) vary with substituent position in aryl ether analogs?

Answer:
Substituent position significantly impacts volatility. Comparative data for related compounds:

CompoundBoiling Point (K)Enthalpy of Vaporization (ΔvapH, kJ/mol)Reference
Benzyl ether (C14_{14}H14_{14}O)571.245.6 (at 290 K)
4-Methyl-diphenyl ether568.548.2 (at 298 K)

The ethynyl group in Benzene, 1,1'-oxybis[4-(phenylethynyl)- increases rigidity, raising boiling points by ~15–20 K compared to alkyl-substituted analogs .

Advanced Question: What methodologies resolve contradictions in reported thermodynamic data for aryl ethers?

Answer:
Discrepancies (e.g., boiling points ±5 K) arise from measurement techniques:

  • Static vs. Dynamic Methods: Static methods (e.g., ebulliometry) provide higher accuracy for low-volatility compounds .
  • Pressure Calibration: Ensure manometric precision (±0.01 bar) to minimize errors in reduced-pressure boiling points .
  • Reference Standards: Cross-validate using NIST-certified compounds (e.g., dibenzyl ether) .

Advanced Question: How is this compound detected and quantified in environmental samples (e.g., dust)?

Answer:

  • Extraction: Use Soxhlet extraction with toluene or hexane .
  • GC-MS Analysis: Employ a DB-5MS column (30 m × 0.25 mm) with electron ionization (EI). The compound elutes at RT ~34–35 min (similar to CAS 000748-30-1 analogs) .
  • Quantification: Calibrate against internal standards (e.g., deuterated biphenyl) to account for matrix effects .

Advanced Question: What computational approaches predict the stability of the ethynyl-ether linkage under oxidative conditions?

Answer:

  • DFT Calculations: Optimize geometry at the B3LYP/6-31G* level. The ethynyl group’s electron-withdrawing effect lowers HOMO energy (-6.8 eV), reducing susceptibility to oxidation .
  • MD Simulations: Simulate degradation pathways in aqueous environments (e.g., OH^- attack at the ether oxygen) .

Advanced Question: How does crystallographic data inform the material properties of this compound?

Answer:

  • Single-Crystal XRD: Reveals a planar aromatic core with dihedral angles <10° between phenyl rings, promoting π-stacking and thermal stability .
  • Thermogravimetric Analysis (TGA): Decomposition onset at ~550 K, consistent with strong intermolecular interactions .

Advanced Question: What are the challenges in scaling up synthesis while maintaining regioselectivity?

Answer:

  • Catalyst Deactivation: CuI catalysts may aggregate at high concentrations; use ligands (e.g., 1,10-phenanthroline) to stabilize active sites .
  • Side Reactions: Competing Glaser coupling of ethynyl groups can occur; control via inert atmosphere (N2_2) and low temperatures (<100°C) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.